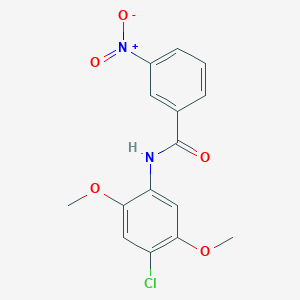

N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)9-4-3-5-10(6-9)18(20)21/h3-8H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGVMZWXMWNYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide typically involves the nitration of 4-chloro-2,5-dimethoxyaniline followed by an amidation reaction. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the final amide product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Corresponding substituted amides or thiol derivatives.

Scientific Research Applications

Chemistry: N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.

Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on biological activity. It is also used in the synthesis of bioactive molecules for drug discovery.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and antimicrobial agent. It is also used in the development of diagnostic tools.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups influence the compound’s binding affinity to enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key differences between the target compound and analogs:

Key Findings from Comparative Analysis

a) Impact of Hydroxyl Group Addition

The hydroxylated analog (N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-3-nitrobenzamide) exhibits increased polarity due to the 2-OH group, which may enhance aqueous solubility but reduce membrane permeability compared to the target compound.

b) Halogenation and Lipophilicity

Such modifications are critical in drug design for optimizing pharmacokinetics .

c) Divergent Pharmacological Profiles: NBOMe Series

While 25C-NBOMe shares the 4-chloro-2,5-dimethoxyphenyl motif, its ethylamine linker and methoxybenzyl group confer potent serotonin 5-HT₂A receptor agonism, leading to psychedelic effects.

d) Azo Derivatives in Material Science

Azo-linked analogs (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide) demonstrate applications in dyes and pigments. The azo group introduces conjugation, enhancing UV-vis absorption properties and stability, which are irrelevant to the target compound’s simpler benzamide structure .

Research Implications and Gaps

- Bioactivity Screening : The target compound’s nitro and halogenated aromatic system warrants evaluation for antimicrobial or anticancer activity, given similarities to salicylanilides and chlorinated benzamides .

- Toxicity Considerations : NBOMe analogs highlight the importance of structural specificity in toxicity; the absence of an ethylamine linker in the target compound may mitigate neurotoxicity risks .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN2O5, with a molecular weight of 371.17 g/mol. The compound features:

- A nitro group (-NO2) that can undergo bioreduction, leading to reactive intermediates.

- Chloro (-Cl) and methoxy (-OCH3) substituents that influence its reactivity and binding affinity to various biological targets.

These structural components are crucial for the compound's interaction with cellular components and its overall biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive intermediates that participate in various biochemical pathways. The chloro and methoxy groups enhance the compound's binding affinity to enzymes and receptors, modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in cancer progression and inflammation.

- Target Interaction : It interacts with proteins critical for cellular signaling pathways, potentially leading to therapeutic effects against tumors .

Biological Activities

This compound exhibits a range of biological activities including:

- Anticancer Properties : Research indicates that this compound can inhibit various cancer-related kinases, making it a candidate for cancer therapy .

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity, although more research is needed to clarify these effects .

- Anti-inflammatory Activity : Compounds similar to this compound have demonstrated the ability to inhibit inflammatory mediators such as COX-2 and iNOS .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique attributes that may enhance its biological efficacy.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide | Contains methoxy groups | Moderate anticancer activity |

| 4-chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide | Hydroxy substituent | Enhanced enzyme inhibition |

| 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-dithiazolimine | Dithiazole ring | Potential for targeted therapy |

The presence of the nitro group in this compound distinguishes it from other derivatives, contributing to its unique chemical reactivity and biological properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

- Cancer Research : A study demonstrated that this compound effectively inhibited RET kinase activity in cancer cells. This inhibition correlated with decreased cell proliferation in models driven by RET mutations .

- Inflammation Models : In vitro experiments indicated that this compound could significantly reduce levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Testing : Initial assays showed promising results against certain bacterial strains, warranting further investigation into its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 3-nitrobenzoyl chloride with 4-chloro-2,5-dimethoxyaniline under Schotten-Baumann conditions. Optimization includes:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic amines.

- Temperature control : Maintaining 0–5°C during initial coupling minimizes side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. How is the purity and structural integrity of this compound validated in synthetic chemistry research?

- Analytical techniques :

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>98%) and detect trace impurities .

- NMR : H and C NMR spectra verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; nitro group absence of splitting) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 365.06) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Approaches :

- Batch-to-batch consistency : Compare HPLC profiles of active vs. inactive batches to detect impurities (e.g., residual nitrobenzene byproducts) .

- Assay standardization : Use isogenic cell lines in biological assays to minimize variability in cytotoxicity studies (e.g., IC discrepancies in cancer cell lines) .

- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., thiourea derivatives in ) to identify substituent-specific effects .

Q. How can computational modeling inform the design of derivatives with enhanced pharmacological properties?

- Methods :

- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase enzymes). The nitro group’s electron-withdrawing effects stabilize π-π interactions in hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with logP values to optimize bioavailability .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. What challenges arise in crystallizing this compound, and how do crystal packing forces influence its supramolecular architecture?

- Crystallization hurdles :

- Solvent selection : Slow evaporation from DMSO/ethanol mixtures yields suitable single crystals, while polar solvents disrupt π-stacking .

- Packing analysis : X-ray diffraction ( ) reveals intermolecular H-bonds between the nitro group and methoxy oxygen (2.8–3.1 Å), stabilizing layered structures. Van der Waals interactions between chlorophenyl groups dictate lattice rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.